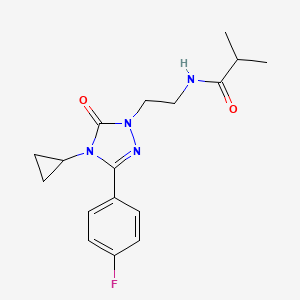![molecular formula C17H20ClN3O B2658174 5-Chloro-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine CAS No. 2415472-11-4](/img/structure/B2658174.png)
5-Chloro-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine, commonly known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s by Pfizer, and its chemical structure is similar to that of tetrahydrocannabinol (THC), the main psychoactive component of cannabis. CP-55940 has been shown to have a high affinity for both CB1 and CB2 cannabinoid receptors, making it a promising candidate for the development of novel drugs that target these receptors.
Mécanisme D'action
CP-55940 exerts its effects by binding to CB1 and CB2 cannabinoid receptors, which are found throughout the body. CB1 receptors are primarily located in the central nervous system, while CB2 receptors are primarily found in immune cells and peripheral tissues. When CP-55940 binds to these receptors, it activates a signaling cascade that leads to a variety of physiological effects, including pain relief, reduced inflammation, and altered neuronal signaling.
Effets Biochimiques Et Physiologiques
CP-55940 has been shown to have a wide range of biochemical and physiological effects, including:
- Analgesia: CP-55940 has been shown to have potent analgesic effects in animal models of pain, and it has been suggested that it may be a useful alternative to opioids for the treatment of chronic pain.
- Anti-inflammatory: CP-55940 has been shown to have anti-inflammatory effects in animal models of inflammation, and it has been suggested that it may be a useful treatment for inflammatory disorders such as arthritis.
- Neuroprotective: CP-55940 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Anti-emetic: CP-55940 has been shown to have anti-emetic effects in animal models of nausea and vomiting, and it has been suggested that it may be a useful treatment for chemotherapy-induced nausea and vomiting.
Avantages Et Limitations Des Expériences En Laboratoire
CP-55940 has several advantages and limitations for use in lab experiments. Some of the advantages include:
- High affinity for CB1 and CB2 receptors: CP-55940 has a high affinity for both CB1 and CB2 receptors, making it a useful tool for studying the physiological effects of cannabinoid receptor activation.
- Potent activity: CP-55940 is a potent agonist of CB1 and CB2 receptors, meaning that it can produce strong physiological effects at low concentrations.
- Synthetic: CP-55940 is a synthetic compound, meaning that it can be easily synthesized in large quantities for use in lab experiments.
Some of the limitations of using CP-55940 in lab experiments include:
- Lack of selectivity: CP-55940 has been shown to bind to a variety of other receptors in addition to CB1 and CB2 receptors, making it difficult to determine the specific effects of cannabinoid receptor activation.
- Limited solubility: CP-55940 has limited solubility in water, which can make it difficult to administer in certain experimental settings.
- Lack of in vivo data: While CP-55940 has been extensively studied in vitro and in animal models, there is limited data on its effects in humans.
Orientations Futures
There are several potential future directions for research on CP-55940, including:
- Development of novel drugs: CP-55940 has been shown to have potent activity at CB1 and CB2 receptors, making it a promising starting point for the development of novel drugs that target these receptors.
- Investigation of other receptors: CP-55940 has been shown to bind to a variety of other receptors in addition to CB1 and CB2 receptors, making it a useful tool for investigating the physiological effects of these receptors.
- Clinical trials: While there is limited data on the effects of CP-55940 in humans, there is potential for it to be developed as a treatment for a variety of conditions, including chronic pain, inflammation, and neurological disorders. Clinical trials will be necessary to determine its safety and efficacy in humans.
Méthodes De Synthèse
CP-55940 can be synthesized through a multi-step process that involves the reaction of various reagents and starting materials. The first step involves the synthesis of 2-chloro-5-nitropyrimidine, which is then reacted with 1-(2-phenylethyl)piperidin-4-ol to form 5-chloro-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine. The final product is then purified through a series of chromatography steps to obtain a pure compound.
Applications De Recherche Scientifique
CP-55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have a high affinity for both CB1 and CB2 cannabinoid receptors, which are known to play a key role in pain modulation, immune function, and neuronal signaling. CP-55940 has been shown to have potent analgesic effects in animal models of pain, and it has been suggested that it may be a useful alternative to opioids for the treatment of chronic pain.
Propriétés
IUPAC Name |
5-chloro-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-15-12-19-17(20-13-15)22-16-7-10-21(11-8-16)9-6-14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDWWVUCMCSVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-{[1-(2-phenylethyl)piperidin-4-yl]oxy}pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


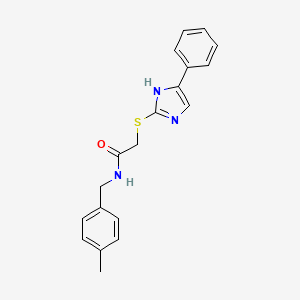
![1,3-dimethyl-8-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2658093.png)
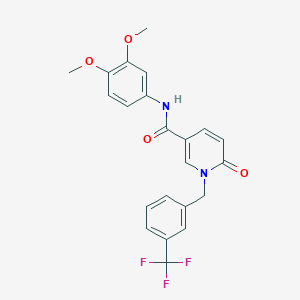

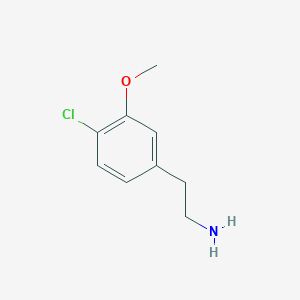
![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2658100.png)

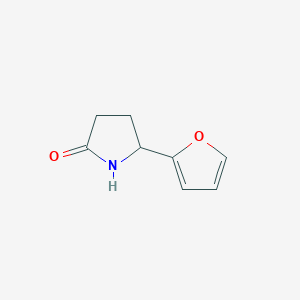
![Ethyl 2-[(2-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2658106.png)
![2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2658108.png)

